

Unraveling the Biological Significance of 2-Hydroxybutanamide: A Technical Guide

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Compound of Interest

Compound Name: **2-Hydroxybutanamide**

Cat. No.: **B3417655**

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This technical guide provides a comprehensive overview of the known biological roles of **2-Hydroxybutanamide** and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the compound's interactions within biological systems, with a particular focus on the therapeutic potential of its derivatives as enzyme inhibitors. While **2-Hydroxybutanamide** is not currently recognized as an endogenous metabolite in major biological pathways, its structural framework is a cornerstone for the synthesis of pharmacologically active molecules.

Executive Summary

2-Hydroxybutanamide serves as a pivotal scaffold in the development of synthetic enzyme inhibitors, most notably derivatives that target matrix metalloproteinases (MMPs). These enzymes are critical in tissue remodeling and are implicated in pathological processes such as cancer metastasis. The primary mechanism of action for these derivatives involves the chelation of the catalytic zinc ion within the MMP active site by a hydroxamic acid functional group. This guide details the pathways of MMP inhibition, presents quantitative data on inhibitor efficacy, and outlines the experimental protocols for assessing their activity.

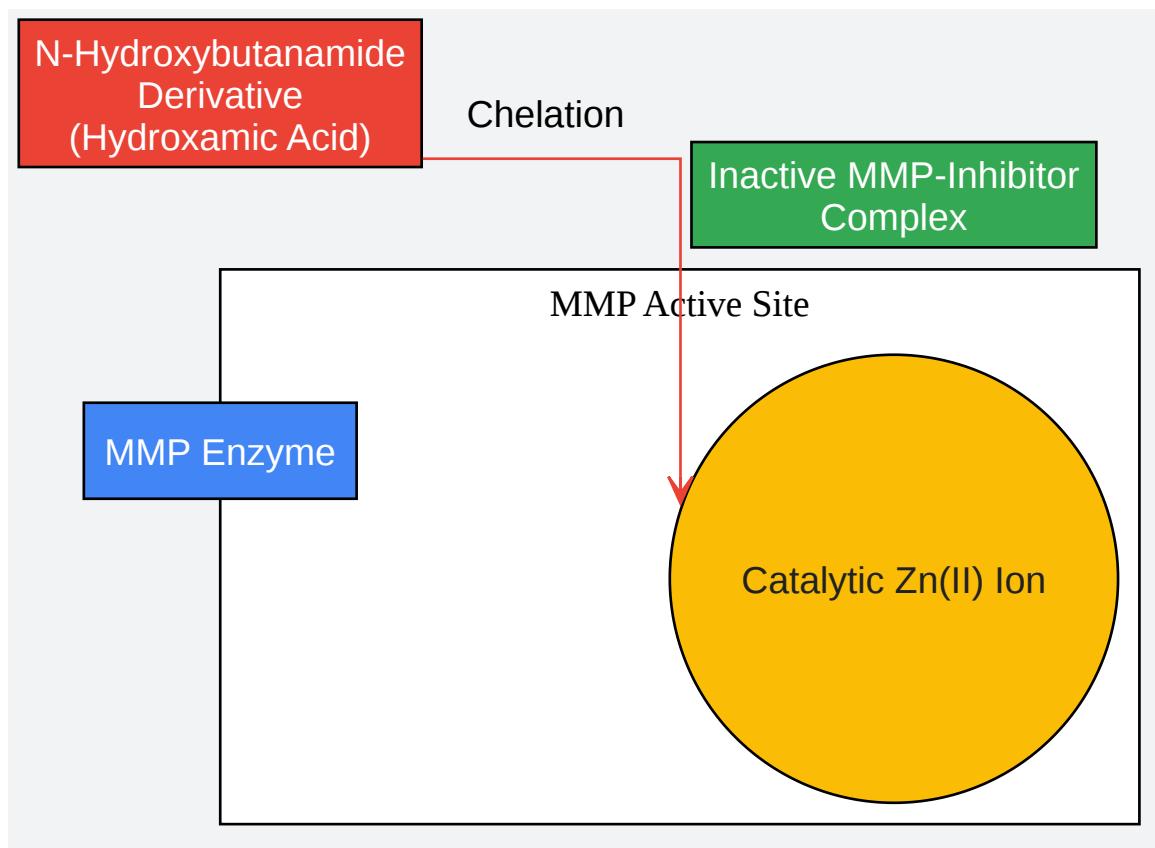
Biological Pathways and Mechanisms of Action

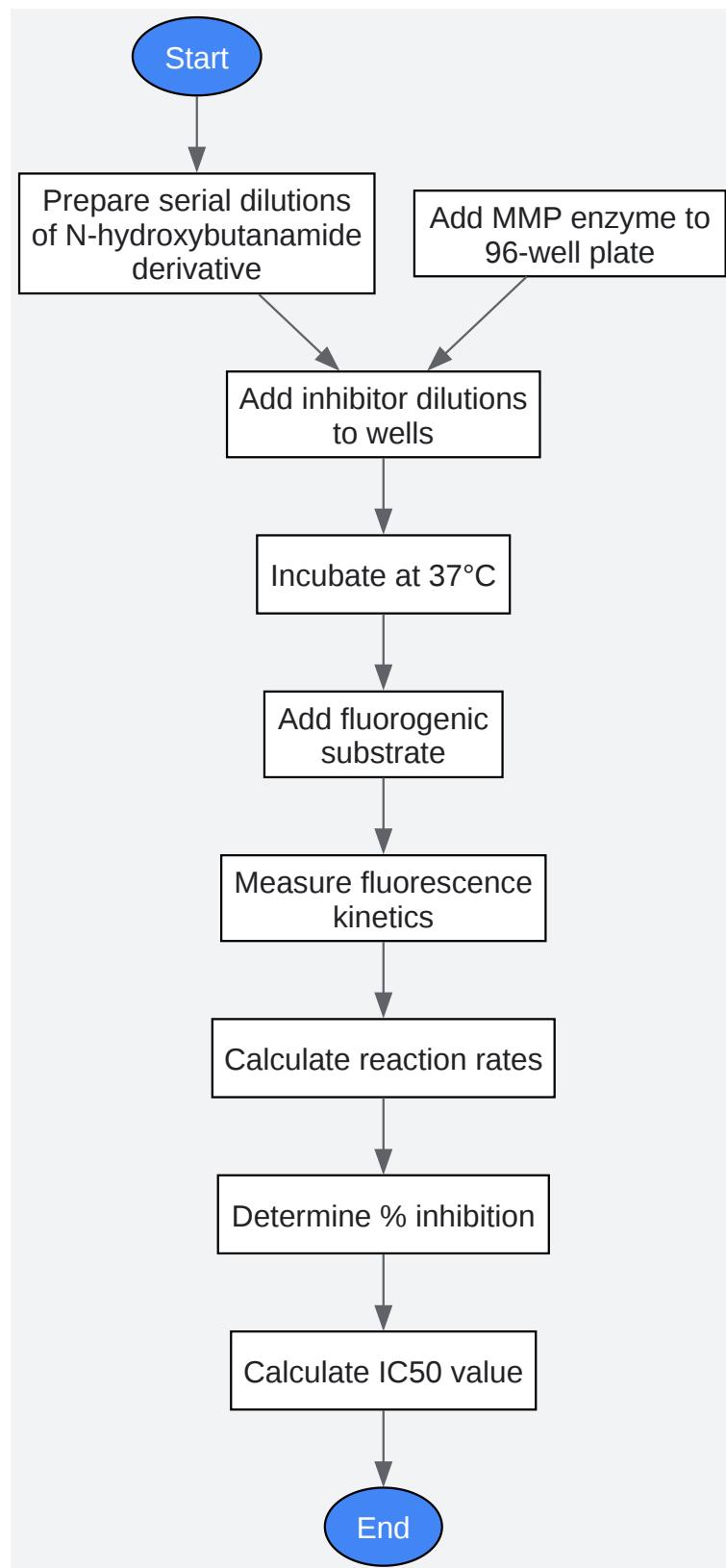
The most significant biological pathway involving derivatives of **2-Hydroxybutanamide** is the inhibition of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent

endopeptidases involved in the degradation of the extracellular matrix (ECM).[\[1\]](#)[\[2\]](#) Overactivity of MMPs is associated with numerous diseases, including arthritis and cancer.[\[1\]](#)[\[2\]](#)

N-hydroxybutanamide derivatives, which incorporate a hydroxamic acid group, are potent inhibitors of MMPs.[\[1\]](#)[\[2\]](#) The inhibitory mechanism is centered on the hydroxamic acid moiety acting as a strong zinc-binding group (ZBG). This group coordinates with the Zn(II) ion in the active site of the MMP, rendering the enzyme inactive.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The following diagram illustrates the mechanism of MMP inhibition by a hydroxamic acid derivative of **2-Hydroxybutanamide**.



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